molecular formula C11H8FNO3 B13520203 5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid

5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid

Cat. No.: B13520203
M. Wt: 221.18 g/mol
InChI Key: QTJGJQPSLFTBSB-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to the isoxazole ring. The compound has a molecular formula of C11H8FNO3 and a molecular weight of 221.19 g/mol .

Preparation Methods

The synthesis of 5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to enable a one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.

Chemical Reactions Analysis

5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine and methyl groups on the phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-6-2-3-7(4-8(6)12)10-5-9(11(14)15)13-16-10/h2-5H,1H3,(H,14,15)

InChI Key

QTJGJQPSLFTBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)F

Origin of Product

United States

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